

a-a ZD0947 dosage for in vivo mouse studies

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Compound of Interest

Compound Name: ZD0947

Cat. No.: B1682409

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Application Notes and Protocols for ZD0947

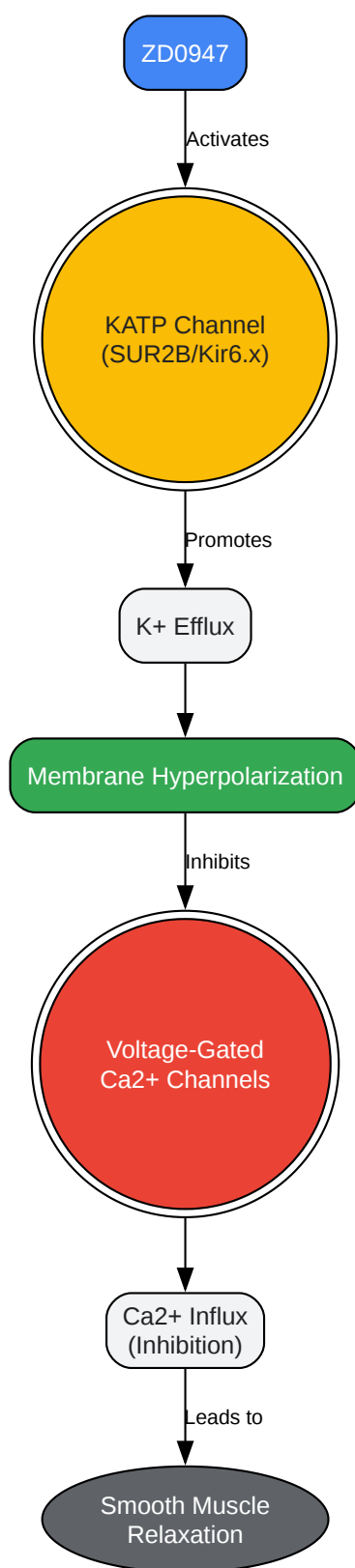
Caution: The compound "a-a **ZD0947**" appears to be a typographical error. Based on available scientific literature, the correct designation is likely **AZD0947** or **ZD0947**, which are synonyms for the same molecule. **ZD0947** was developed by AstraZeneca and investigated for the treatment of overactive bladder; however, its development was discontinued.[1] This document summarizes the publicly available information on **ZD0947**, with a focus on its mechanism of action.

Note: There is no publicly available data on the in vivo dosage of **ZD0947** in mouse studies. The information provided below is based on in vitro studies.

Mechanism of Action

ZD0947 is a potassium channel opener.[1] Specifically, it functions as an activator of ATP-sensitive potassium (KATP) channels in smooth muscle cells.[2][3] The activation of these channels leads to potassium ion efflux, which hyperpolarizes the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, leading to the relaxation of smooth muscle tissue.[2][3]

Signaling Pathway



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Caption: Mechanism of **ZD0947** action in smooth muscle cells.

In Vitro Experimental Data

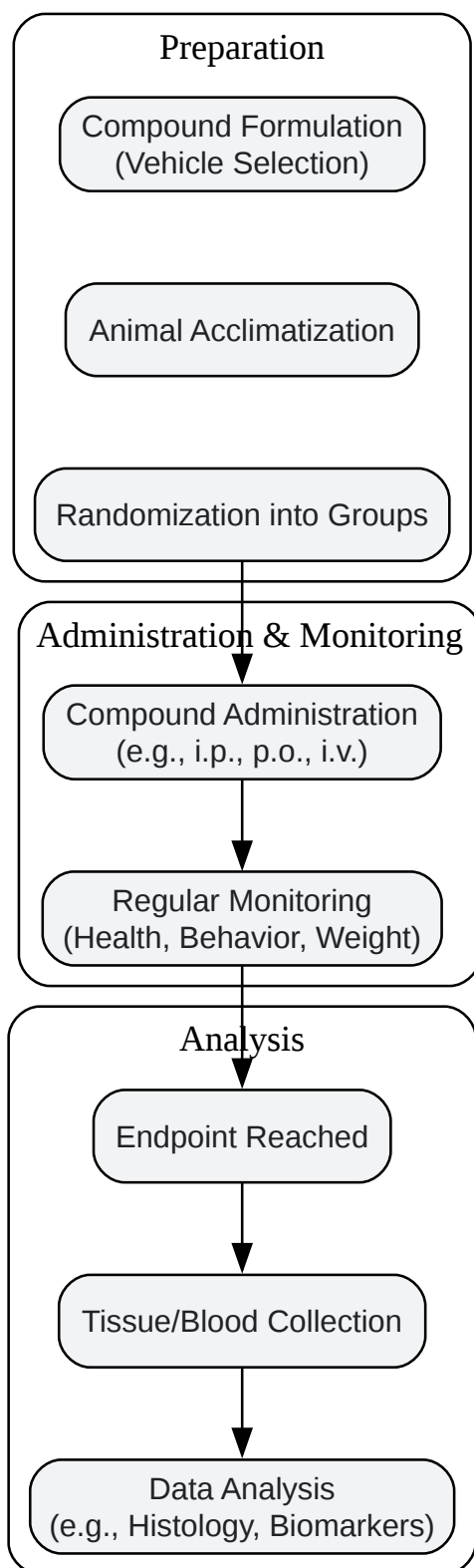
The following table summarizes the concentrations of **ZD0947** used in an in vitro study on freshly dispersed mouse portal vein myocytes.

Parameter	Concentration	Effect
Inhibition of spontaneous contractions (Ki)	293 nM	Reversibly reduced spontaneous contractions in mouse portal vein.[3]
Elicitation of KATP currents	30 μ M - 100 μ M	Elicited inward glibenclamide-sensitive KATP currents.[3]
Activation of K ⁺ channels	100 μ M	Activated glibenclamide-sensitive K ⁺ channels in cell-attached mode.[3]

Experimental Protocols

Note: No specific in vivo protocols for **ZD0947** administration in mice are available in the published literature. The following is a general, hypothetical protocol for in vivo studies of a research compound in mice. Researchers must develop a specific protocol based on the physicochemical properties of **ZD0947** and institutional guidelines.

Hypothetical In Vivo Study Workflow



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Caption: A generalized workflow for in vivo compound testing in mice.

1. Compound Formulation (Vehicle Selection)

- The choice of vehicle is critical and depends on the solubility and stability of **ZD0947**. Common vehicles for in vivo mouse studies include:
 - Saline (0.9% NaCl)
 - Phosphate-buffered saline (PBS)
 - Dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil (Note: DMSO concentration should be kept low, typically <10%, to avoid toxicity).
 - Carboxymethylcellulose (CMC) for oral administration.

2. Animal Handling and Acclimatization

- All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- Mice should be allowed to acclimatize to the facility for at least one week prior to the start of the experiment.

3. Administration Route and Schedule

- The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.), subcutaneous (s.c.)) and the dosing schedule (e.g., once daily, twice daily) would need to be determined through pharmacokinetic and tolerability studies, which are not publicly available for **ZD0947**.

4. Monitoring

- Mice should be monitored regularly for any signs of toxicity, including changes in weight, behavior, and overall health.

5. Endpoint and Tissue Collection

- The study endpoint will be determined by the experimental question.

- At the endpoint, mice are euthanized, and tissues and/or blood are collected for analysis.

Disclaimer: The information provided is for research purposes only and is based on limited publicly available data. The absence of in vivo data for **ZD0947** necessitates careful dose-finding and toxicity studies before any in vivo experiments are conducted.

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References

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- 3. ZD0947, a sulphonylurea receptor modulator, detects functional sulphonylurea receptor subunits in murine vascular smooth muscle ATP-sensitive K⁺ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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